![molecular formula C27H27N7O3 B3004365 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1207030-51-0](/img/structure/B3004365.png)
1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1207030-51-0) is a novel synthetic derivative exhibiting potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophoric elements, contributing to its biological activity. Its chemical formula is C25H30N4O3, and it includes various functional groups such as amides and oxo groups that are often associated with biological activity.
Research indicates that this compound acts primarily as a kinase inhibitor , selectively targeting cyclin-dependent kinases (CDKs). CDKs are crucial for regulating cell cycle progression and are often hyperactivated in cancer cells. By inhibiting these kinases, the compound may prevent uncontrolled cell proliferation associated with malignancies.
Key Mechanisms:
- Inhibition of CDK Activity : The compound has shown significant potency in inhibiting specific CDKs, which could lead to reduced tumor growth and improved outcomes in cancer therapy .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting the expression of inflammatory mediators such as COX enzymes .
Anticancer Activity
Studies have highlighted the compound's potential in treating various cancers. It has been noted for its effectiveness against:
- Solid Tumors : Preclinical models suggest that the compound can significantly inhibit the growth of solid tumors by inducing apoptosis in cancer cells.
- Hematological Malignancies : Its selective inhibition of CDKs may also be beneficial in treating blood cancers like multiple myeloma .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can:
- Reduce Prostaglandin E Production : This effect is critical as prostaglandins are key mediators in inflammatory responses.
- Inhibit COX Enzymes : The compound's ability to inhibit COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Case Studies and Research Findings
特性
IUPAC Name |
1-ethyl-7-methyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-4-32-15-22(23(35)20-10-9-18(3)31-25(20)32)26(36)28-11-12-34-24-21(13-30-34)27(37)33(16-29-24)14-19-8-6-5-7-17(19)2/h5-10,13,15-16H,4,11-12,14H2,1-3H3,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGNTKQCAYWTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。